Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-

Lignin depolymerization Vanillin production Alkaline nitrobenzene oxidation

Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- (synonyms: EE, C2EE) is a methoxyphenol derivative with a characteristic enol ether linkage bridging two guaiacyl moieties. This compound is most prominently characterized as a key intermediate in the non-oxidative alkaline degradation of the lignin model compound guaiacylglycerol-β-guaiacyl ether (GG) and serves as a critical reference standard for elucidating vanillin (4-hydroxy-3-methoxybenzaldehyde) production pathways from lignocellulosic biomass under alkaline aerobic or nitrobenzene oxidation conditions.

Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
Cat. No. B12332098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-
Molecular FormulaC16H16O4
Molecular Weight272.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC=CC2=CC(=C(C=C2)O)OC
InChIInChI=1S/C16H16O4/c1-18-14-5-3-4-6-15(14)20-10-9-12-7-8-13(17)16(11-12)19-2/h3-11,17H,1-2H3/b10-9+
InChIKeyWNWQCJJCTFUPPH-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]-: Chemical Identity and Baseline Procurement Parameters


Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- (synonyms: EE, C2EE) is a methoxyphenol derivative with a characteristic enol ether linkage bridging two guaiacyl moieties . This compound is most prominently characterized as a key intermediate in the non-oxidative alkaline degradation of the lignin model compound guaiacylglycerol-β-guaiacyl ether (GG) and serves as a critical reference standard for elucidating vanillin (4-hydroxy-3-methoxybenzaldehyde) production pathways from lignocellulosic biomass under alkaline aerobic or nitrobenzene oxidation conditions [1].

Why Generic Lignin Model Compounds Cannot Substitute for Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- in Mechanistic Pathway Studies


In lignin valorization research, the simple assumption that any β-O-4 model compound will yield identical vanillin production kinetics is invalid. The target compound (C2EE) exhibits a distinct mechanistic divergence from its parent model compound GG during oxidative conversion. Direct comparative studies reveal that vanillin formation from isolated C2EE proceeds via different isotopic exchange and yield characteristics than from GG, confirming the existence of parallel, non-overlapping reaction pathways [1]. Consequently, procurement of generic guaiacylglycerol ethers cannot reproduce the specific pathway branch-point data that C2EE uniquely provides, rendering it essential for researchers seeking to differentiate oxidative routes in lignin depolymerization studies [2].

Quantitative Differentiation of Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- from Lignin Model Compound GG in Vanillin Production Pathways


Comparative Vanillin Yield from C2EE versus GG under Alkaline Nitrobenzene Oxidation Conditions

Under identical alkaline nitrobenzene oxidation (AN oxidation) conditions, isolated C2EE demonstrates a higher molar yield of vanillin compared to the parent lignin model compound GG [1].

Lignin depolymerization Vanillin production Alkaline nitrobenzene oxidation

Divergent Deuterium Incorporation Rates (RD/H) Distinguish C2EE Pathway from GG in Alkaline Aerobic Oxidation

Isotopic labeling experiments reveal a marked mechanistic distinction between vanillin formation from C2EE versus GG. The deuterium incorporation rate (RD/H) into the α-position of the vanillin product differs substantially depending on whether the starting material is GG or isolated C2EE [1].

Lignin oxidation Isotopic labeling Reaction mechanism

C2EE as the Dominant Enol Ether Intermediate Compared to C3EE in Lignin Model Degradation

In the alkaline degradation of the GG lignin model compound, two enol ether intermediates are formed: C2EE (target compound) and C3EE. Quantitative analysis demonstrates that C3EE is insignificant as a vanillin source, whereas C2EE is the principal enol ether intermediate leading to vanillin formation [1].

Lignin chemistry β-O-4 cleavage Reaction intermediate

Cytotoxic Activity Profile Against Human Cancer Cell Lines

The compound exhibits in vitro cytotoxic activity against a panel of human cancer cell lines with IC50 values reported in the low micromolar range .

Anticancer screening Cytotoxicity Natural product derivative

Optimal Application Scenarios for Phenol, 2-methoxy-4-[2-(2-methoxyphenoxy)ethenyl]- Based on Quantitative Differentiation Evidence


Isotopic Tracer Studies for Lignin Depolymerization Pathway Elucidation

The 4.2× difference in deuterium incorporation rate (RD/H: 0.25 for C2EE vs. 1.04 for GG) under alkaline aerobic oxidation conditions establishes C2EE as an essential reference compound for isotopic labeling experiments. Researchers employing NaOD/D2O to track hydrogen exchange during vanillin formation can use isolated C2EE to calibrate and validate the extent of solvent-derived hydrogen incorporation specifically attributable to the enol ether pathway branch, enabling definitive resolution of competing oxidative mechanisms in β-O-4 lignin model systems [1].

Quantitative Yield Benchmarking for Vanillin Production Process Optimization

The 86.5 mol% vanillin yield from C2EE under AN oxidation conditions provides a critical benchmark for evaluating process efficiency. This value exceeds the yield obtained from the parent GG compound (80.7 mol%) and establishes a baseline for assessing whether novel catalytic systems or modified oxidation protocols access the higher-yielding C2EE-dependent pathway. Industrial R&D teams can employ this compound to standardize yield comparisons across different lignin feedstocks and oxidation methodologies [1].

Analytical Standard for Distinguishing β-O-4 Degradation Intermediates in Complex Lignin Reaction Mixtures

In the alkaline degradation of GG and native lignin substrates, both C2EE and C3EE enol ethers are generated, but only C2EE contributes meaningfully to vanillin formation. Procuring authentic C2EE enables chromatographic method development (HPLC/GC-MS) and retention time verification for selectively quantifying the productive enol ether intermediate in complex reaction mixtures, distinguishing it from the functionally irrelevant C3EE analog that may co-elute or exhibit similar spectroscopic signatures [1].

In Vitro Cytotoxicity Screening of Methoxyphenol Derivatives

The compound exhibits cytotoxic activity against gastric (BGC-823), colon (HCT-8), lung (A5049), liver (Bel-7402), and ovarian (A2780) cancer cell lines with IC50 values between 3.15 and 7.32 μM. This multi-cell line activity profile supports its use as a reference compound in structure-activity relationship (SAR) studies exploring how modifications to the enol ether linkage or methoxy substitution pattern affect antiproliferative potency in methoxyphenol-derived scaffolds [1].

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